8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C6H3BrClN3. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in various fields of science and industry .
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers , and its specific targets are still under investigation.
Mode of Action
Similar compounds have been employed as electron acceptors in the construction of fluorescent emitters , suggesting that this compound may interact with its targets through electron transfer processes.
Result of Action
Some related compounds have shown antiproliferative activities against cancer cells , suggesting potential cytotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-bromo-3-chloropyridine with sodium azide in the presence of a suitable solvent and catalyst . The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Sodium azide, amines, and thiols are commonly used for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Comparison with Similar Compounds
8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
- 2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine
These compounds share similar structural features but differ in the position and type of substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications .
Properties
IUPAC Name |
8-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMZXLOITHKGTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Cl)C(=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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